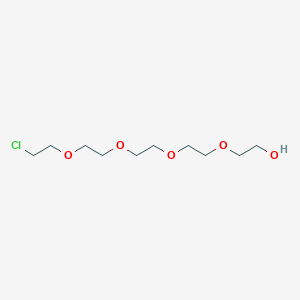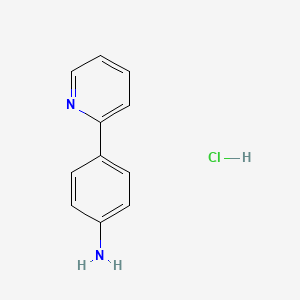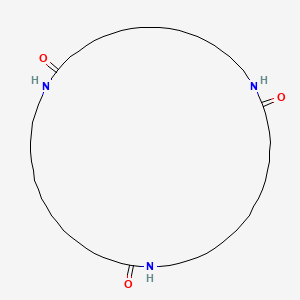
14-chloro-3,6,9,12-tetraoxatetradecan-1-ol
Descripción general
Descripción
14-chloro-3,6,9,12-tetraoxatetradecan-1-ol: is a chemical compound with the molecular formula C10H21ClO5 . It is known for its unique structure, which includes a chlorine atom and multiple ether linkages. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of 2-chloroethanol with ethylene oxide under controlled conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the etherification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate and product formation.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom in 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ether linkages, to form simpler alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or are commonly used.
Oxidation: Oxidizing agents like or are employed.
Reduction: Reducing agents such as or are used.
Major Products Formed:
Substitution: Formation of substituted ethers or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol is used as a building block in organic synthesis. Its multiple ether linkages make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. Its ability to form stable ether linkages makes it useful in the synthesis of modified proteins and nucleic acids.
Medicine: The compound is explored for its potential use in drug delivery systems. Its unique structure allows for the attachment of various therapeutic agents, enhancing their solubility and bioavailability.
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol involves its interaction with various molecular targets. The chlorine atom and ether linkages allow it to form stable complexes with other molecules. In biological systems, it can interact with proteins and nucleic acids, modifying their structure and function. The compound’s ability to undergo substitution and oxidation reactions also contributes to its reactivity and versatility.
Comparación Con Compuestos Similares
3,6,9,12-tetraoxatetradecan-1-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
14-bromo-3,6,9,12-tetraoxatetradecan-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
3,6,9,12-tetraoxatetradecan-1-amine: Contains an amine group instead of a hydroxyl group, altering its chemical properties and applications.
Uniqueness: 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. Its multiple ether linkages also provide versatility in various chemical and biological applications.
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZHWIUWDFAXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265072 | |
| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5197-67-1 | |
| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3269960.png)
![2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3269964.png)
![1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(E)-but-2-enedioic acid](/img/structure/B3269970.png)






